Fmoc-Dipropylglycine
Description
The Role of Non-Canonical Amino Acids in Peptide Science
The building blocks of life are primarily constructed from a set of 20 canonical amino acids. nih.gov However, the exploration of non-canonical amino acids (ncAAs) has opened up new frontiers in peptide and protein science, offering novel functionalities and enhanced properties. nih.govrsc.org These unique amino acids, not found in the standard genetic code, can be incorporated into peptides to create molecules with improved stability, constrained conformations, and novel biological activities. rsc.orgmdpi.com The use of ncAAs is a powerful tool for medicinal chemists in the development of designer peptides with enhanced drug-like characteristics. nih.gov
Dipropylglycine (B1220447) (Dpg) is a notable example of a sterically demanding α,α-disubstituted amino acid. researchgate.net Unlike the smaller ααAA, 2-aminoisobutyric acid (Aib), which tends to promote 3(10)-helical structures, homopeptides of Dpg adopt a fully planar C-5-conformation. researchgate.net The incorporation of Dpg residues into peptides has been shown to induce folded structures. lsu.edu Specifically, when placed in a helix-promoting sequence, Dpg residues adopt a helical conformation characterized by consecutive β-turns. lsu.edu The synthesis of peptides containing the sterically hindered Dpg can be challenging, but methods using elevated temperatures during coupling have proven effective. lsu.edu
Significance of α,α-Disubstituted Amino Acids (ααAAs) in Conformation Restriction
The Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. bachem.com A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. iris-biotech.de The fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group in this process. wikipedia.org
The Fmoc group was first introduced by Carpino and Han in 1970 and was later adapted for solid-phase applications in the late 1970s by Atherton and Sheppard. altabioscience.comnih.govlgcstandards.com The Fmoc/tBu strategy offers a significant advantage over the older Boc/Bzl strategy due to its milder deprotection conditions. seplite.com The Fmoc group is base-labile and can be removed with a weak base like piperidine (B6355638), while the side-chain protecting groups (typically t-butyl based) are cleaved with a mild acid like trifluoroacetic acid (TFA). wikipedia.orgseplite.com This "orthogonal" protection scheme avoids the use of harsh acids like hydrogen fluoride (B91410) (HF) required in Boc chemistry, making it more compatible with sensitive and modified peptides, such as those containing phosphorylation or glycosylation. altabioscience.comnih.gov The Fmoc deprotection process also releases a chromophore that can be monitored by UV spectroscopy, allowing for real-time tracking of the synthesis. seplite.comchempep.com
Despite its widespread use, Fmoc-SPPS is not without its challenges. One of the most significant issues is peptide aggregation on the solid support, which can hinder further synthesis. nih.gov Another common side reaction is aspartimide formation, which can occur when sequences containing aspartic acid are exposed to the basic conditions of Fmoc deprotection. nih.govresearchgate.net To address these challenges, various advancements have been made. The use of pseudoprolines and other backbone protection strategies can help to disrupt aggregation. nih.govchempep.com Additionally, the quality of commercially available Fmoc-amino acids has significantly improved, leading to cleaner syntheses. nih.gov The development of new resins and cleavage cocktails has also expanded the utility of Fmoc-SPPS. sigmaaldrich.com
Historical Development and Advantages of Fmoc-SPPS
Research Landscape of Fmoc-Dipropylglycine in Academic Studies
The unique conformational constraints imposed by Dipropylglycine make its Fmoc-protected derivative, this compound, a valuable tool in peptide research. Studies have focused on synthesizing peptides containing Dpg to investigate their conformational behavior. lsu.edu Research has demonstrated that the incorporation of Dpg residues can induce folded, helical structures in peptides. lsu.edu The synthesis of these sterically hindered peptides often requires optimized coupling conditions, such as the use of coupling reagents like PyAOP at elevated temperatures. lsu.edu The preparation of this compound itself involves the alkylation of a precursor followed by reduction and protection with the Fmoc group. lsu.edu
| Property | Value |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid nih.gov |
| Molecular Formula | C23H27NO4 nih.gov |
| Molecular Weight | 381.5 g/mol nih.gov |
| InChIKey | FIHDROCXVRQYAL-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDROCXVRQYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-47-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis Methodologies for Fmoc Dipropylglycine and Its Peptide Derivatives
Synthetic Routes for Fmoc-Dipropylglycine Monomer
The synthesis of this compound involves a multi-step process that begins with the creation of the dipropylglycine (B1220447) backbone, followed by the introduction of the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Alkylation of Ethyl Nitroacetate (B1208598) and Transformation
A common and effective method for synthesizing Cα,α-disubstituted amino acids like dipropylglycine involves the alkylation of ethyl nitroacetate. lsu.eduresearchgate.netthermofisher.kr This process typically involves the following key steps:
Double Alkylation: Ethyl nitroacetate is treated with a base, such as N,N-diisopropylethylamine (DIEA), in the presence of a phase-transfer catalyst like a tetraalkylammonium salt. This is followed by the addition of an alkyl halide, in this case, a propyl halide, to achieve the doubly C-alkylated product. lsu.eduresearchgate.net
Nitro Group Reduction: The nitro group of the dialkylated product is then selectively reduced to an amine. This can be accomplished using reducing agents like zinc in acetic acid or through catalytic hydrogenation over Raney Nickel. lsu.eduresearchgate.net The resulting product is the corresponding amino ester.
Saponification: The final step to obtain the free dipropylglycine amino acid is the saponification of the ester group. lsu.edu
This synthetic route provides a reliable pathway to sterically hindered amino acids that can then be derivatized for peptide synthesis.
Introduction of the Fmoc Group to Dipropylglycine
The introduction of the Fmoc protecting group onto the α-amino group of dipropylglycine is a critical step to prepare it for solid-phase peptide synthesis (SPPS). The Fmoc group is favored in modern peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638). wikipedia.orgaltabioscience.com
Fmoc-Cl and Fmoc-OSu Mediated Approaches
Two of the most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Fmoc-Cl: This reagent is highly reactive and is often used under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture). total-synthesis.com While effective, its high reactivity can sometimes lead to the formation of dipeptide impurities. ub.edu
Fmoc-OSu: This succinimide (B58015) ester is generally preferred due to its greater stability and more controllable reaction conditions, which helps to minimize side reactions. total-synthesis.commedchemexpress.com The reaction is typically carried out in the presence of a weak base like sodium bicarbonate.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) total-synthesis.com | High reactivity, readily available sigmaaldrich.com | Prone to dipeptide formation, moisture sensitive total-synthesis.comub.edu |
| Fmoc-OSu | Weak base (e.g., NaHCO₃) in aqueous solution | More stable, easier to control, fewer side reactions enamine.net | Can lead to β-alanyl impurities sigmaaldrich.commerck-lifescience.com.tw |
Alternative Reagents for Fmoc Protection (e.g., Fmoc-Amox)
To circumvent the side reactions associated with Fmoc-Cl and Fmoc-OSu, alternative reagents have been developed. One such reagent is Fmoc-Amox, which is an oxime-based derivative. acs.org This reagent has been shown to efficiently introduce the Fmoc group without the formation of dipeptide or β-alanyl impurities. acs.org The byproducts from the Fmoc-Amox reaction are easily removed, leading to a purer final product. acs.org Other alternatives include Fmoc-benzotriazole derivatives, which also provide high yields of Fmoc-amino acids free from di- and tripeptide impurities. organic-chemistry.org
Mitigation of Side Reactions (e.g., Dipeptide Formation, β-Alanyl Impurities)
The synthesis of Fmoc-amino acids is not without its challenges, with the formation of impurities being a significant concern.
Dipeptide Formation: This is a common side reaction, particularly when using the highly reactive Fmoc-Cl. ub.edu The already formed Fmoc-amino acid can react with another amino acid molecule, leading to the formation of an Fmoc-dipeptide. This can be minimized by using less reactive reagents like Fmoc-OSu or by employing specific reaction conditions such as in situ bis-trimethylsilylation of the amino acid before adding the chloroformate. ub.edu
β-Alanyl Impurities: A notable impurity associated with the use of Fmoc-OSu is the formation of Fmoc-β-alanine. sigmaaldrich.commerck-lifescience.com.twnih.gov This occurs through a rearrangement of the Fmoc-OSu reagent itself. nih.gov The presence of this impurity can lead to the undesired insertion of a β-alanine residue into the peptide chain during synthesis. sigmaaldrich.commerck-lifescience.com.tw Careful purification of the Fmoc-amino acid is necessary to remove these related impurities. nih.govnih.gov The use of alternative reagents like Fmoc-Amox or Fmoc-2-MBT has been proposed to avoid this issue. ub.eduacs.org
Solid-Phase Peptide Synthesis (SPPS) Protocols Incorporating this compound
The incorporation of the sterically hindered this compound into a growing peptide chain on a solid support presents unique challenges that require optimized protocols.
The standard Fmoc-SPPS cycle consists of repeated steps of deprotection, washing, coupling, and washing. bachem.com
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com Alternative bases such as 4-methylpiperidine (B120128) or DBU can also be used, sometimes to address specific sequence difficulties or for green chemistry considerations. iris-biotech.denih.govscielo.org.mx
Washing: After deprotection, the resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct. altabioscience.com
Coupling: The incoming this compound is activated and coupled to the newly freed N-terminal amine of the peptide chain. Due to the steric hindrance of dipropylglycine, standard coupling reagents may be less effective. More potent coupling reagents are often required. Research has shown that phosphonium (B103445) salts like PyAOP, especially when the reaction is performed at elevated temperatures, can significantly enhance the coupling efficiency for sterically hindered amino acids like dipropylglycine. lsu.edu Other effective coupling reagents for difficult couplings include HATU and HCTU. uci.edu Symmetrical anhydrides of the Fmoc-amino acid have also proven to be highly efficient for acylating sterically hindered N-termini. lsu.edu
Washing: A final wash step removes excess reagents and byproducts, preparing the resin for the next cycle.
The incorporation of dipropylglycine has been shown to induce folded structures, such as helical conformations, in peptides. lsu.edujst.go.jp The choice of resin, such as Wang or 2-chlorotrityl resins, can also be critical, especially for preventing side reactions like diketopiperazine formation at the dipeptide stage. iris-biotech.desigmaaldrich.com
| Step | Reagents & Conditions | Purpose | Key Considerations |
| Fmoc Deprotection | 20% Piperidine in DMF wikipedia.orgaltabioscience.com | Removal of the N-terminal Fmoc group. | Alternative bases like 4-methylpiperidine or DBU can be used. iris-biotech.denih.gov |
| Coupling | Fmoc-Dpg-OH, Activator (e.g., PyAOP, HATU), Base (e.g., DIEA) in DMF lsu.eduuci.edu | Formation of the peptide bond. | Elevated temperatures and potent activators are often needed for the sterically hindered Dpg. lsu.edu |
| Resin Choice | Wang, 2-Chlorotrityl, Rink Amide uci.eduiris-biotech.desigmaaldrich.com | Solid support for peptide assembly. | Trityl-based resins can minimize diketopiperazine formation. sigmaaldrich.com |
Resin Selection and Loading Capacity
The choice of resin and its functionalization level are foundational to the success of solid-phase peptide synthesis (SPPS), particularly for challenging sequences that include sterically hindered residues like this compound. The physical space available on the resin support can directly influence the efficiency of subsequent coupling and deprotection steps.
For hydrophobic peptides or those prone to aggregation, the resin's chemical nature is a key factor. Non-polar resins, such as those based on polystyrene, have been shown to yield products with higher quality and purity compared to more polar resins like polydimethylacrylamide. nih.gov The principle argument for selecting a low-loading resin is the prevention of interchain entanglement and aggregation as the peptide chains elongate. biotage.com This is especially pertinent when synthesizing longer peptides or those containing bulky residues. High-loading resins, while offering the potential for a larger quantity of peptide per synthesis, can lead to significant decreases in crude purity, necessitating more extensive purification efforts. biotage.com
Commercially available resins offer a range of loading capacities, typically from 0.3 to 2.5 mmol of reactive groups per gram of support. csic.es For sequences containing this compound, a lower loading capacity is generally recommended to maximize the space between peptide chains, thereby improving solvent access and reaction kinetics.
Table 1: General Recommendations for Resin Selection in Hindered Peptide Synthesis
| Parameter | Recommendation for Hindered Sequences | Rationale |
|---|---|---|
| Resin Type | Polystyrene (PS) or Polyethylene Glycol-Polystyrene (PEG-PS) | PS resins are common, while PEG-PS resins can improve solvation and reduce aggregation. csic.es |
| Loading Capacity | Low (e.g., < 0.5 mmol/g) | Minimizes steric hindrance and inter-chain aggregation, facilitating more complete reactions. biotage.com |
| Linker Type | Wang or 2-Chlorotrityl Chloride | Wang resin is widely used for C-terminal acids, while 2-chlorotrityl is more acid-sensitive, useful for protected fragments. iris-biotech.de |
Coupling Reagents and Conditions for Hindered ααAAs
The incorporation of α,α-disubstituted amino acids such as this compound presents a significant steric barrier to the formation of the peptide bond. Standard coupling conditions are often insufficient to drive the reaction to completion, leading to deletion sequences and low yields. Consequently, highly efficient coupling reagents, often referred to as condensation reagents, are required. globalresearchonline.net These reagents are broadly categorized into phosphonium salts (e.g., PyAOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). bachem.commerckmillipore.comsigmaaldrich.com These compounds facilitate high coupling rates with minimal side reactions, although their use typically requires the presence of a tertiary base like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). bachem.com
Comparison of Coupling Protocols (e.g., HBTU/DIEA, DIC/Oxyma, PyBOP/HOAt)
The choice of coupling protocol involves a balance between reactivity, cost, and potential side reactions. While HATU and PyAOP are highly effective, other protocols are also employed with varying degrees of success for hindered couplings.
HBTU/DIEA: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and economical coupling reagent. chemicalbook.com It generates HOBt-active esters, which are generally less reactive than the OAt-esters formed by HATU. merckmillipore.com For routine couplings, HBTU is often sufficient, but for severely hindered residues like this compound, it may result in incomplete reactions. peptide.com
DIC/Oxyma: The use of a carbodiimide (B86325) like N,N'-Diisopropylcarbodiimide (DIC) in conjunction with an additive like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a common and effective strategy. biotage.com Oxyma-based reagents have been developed as a safer alternative to the potentially explosive HOBt and HOAt additives. bachem.com The uronium salt derived from Oxyma, COMU, has shown coupling efficiencies comparable to HATU. bachem.com The DIC/Oxyma combination is particularly useful as it can be used without a tertiary base, which helps to minimize racemization. bachem.com
PyBOP/HOAt: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that generates OBt-active esters. peptide.com While effective, its reactivity is generally lower than that of its aza-benzotriazole counterpart, PyAOP. iris-biotech.de The addition of HOAt as an additive can enhance the reactivity of the PyBOP protocol. PyBOP is known to be an efficient reagent, with coupling reactions often completing within minutes, and it avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent. peptide.com
Table 2: Comparative Overview of Common Coupling Reagents for Hindered Amino Acids
| Reagent/Protocol | Reagent Type | Additive Formed/Used | Relative Reactivity/Efficiency | Key Considerations |
|---|---|---|---|---|
| HATU | Aminium/Uronium | HOAt | Very High | Gold standard for hindered couplings; potential for guanidinylation side reaction. merckmillipore.comchemicalbook.com |
| PyAOP | Phosphonium | HOAt | Very High | Excellent for hindered couplings; no guanidinylation, making it ideal for slow reactions. merckmillipore.comiris-biotech.de |
| HBTU/DIEA | Aminium/Uronium | HOBt | High | Economical and effective for many standard couplings; may be less efficient for severe steric hindrance. chemicalbook.compeptide.com |
| DIC/Oxyma | Carbodiimide | Oxyma Pure | High | Safer, non-explosive additive; can be used without a tertiary base to reduce racemization. biotage.combachem.com |
| PyBOP | Phosphonium | HOBt | High | Efficient phosphonium reagent; avoids carcinogenic byproducts of BOP. chemicalbook.compeptide.com |
Fmoc Deprotection Strategies
The removal of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical repetitive step in SPPS. The mechanism proceeds via a β-elimination reaction initiated by a base, which abstracts the acidic proton on the fluorene (B118485) ring system. springernature.com This generates a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base to form a stable adduct. springernature.com The efficiency of this step is crucial, as incomplete deprotection leads to deletion sequences in the final peptide product. rsc.org
Standard Piperidine Treatment
The most common and standard procedure for Fmoc removal involves treating the peptide-resin with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). springernature.comgenscript.com
A widely adopted protocol uses a 20% (v/v) solution of piperidine in DMF. uci.edunih.gov The treatment is often performed in two stages: a short initial treatment (e.g., 3-7 minutes) followed by a longer second treatment (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group. uci.educhempep.com For particularly difficult sequences or during the synthesis of long peptides, the duration of the piperidine treatment may need to be extended. chempep.com Following deprotection, thorough washing of the resin with DMF is necessary to completely remove the piperidine and the dibenzofulvene-piperidine adduct. uci.edu
Table 3: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Treatment Time | Notes |
|---|---|---|---|---|
| Piperidine | 20-50% (v/v) genscript.com | DMF or NMP springernature.com | 2 x 10 min scielo.org.mx | The most widely used standard reagent. |
| Piperazine/DBU | 5% Piperazine + 1% DBU | DMF | < 1 min (t₁/₂) rsc.org | A faster alternative to 20% piperidine. DBU is a strong, non-nucleophilic base. rsc.org |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min scielo.org.mx | Shown to be a viable alternative to piperidine with similar efficiency. scielo.org.mx |
Quantitative Determination of Fmoc Removal (UV-Vis Spectroscopy)
To ensure the deprotection reaction has gone to completion and to determine the initial loading capacity of the resin, the removal of the Fmoc group can be monitored quantitatively. This is achieved using UV-Vis spectroscopy, as the dibenzofulvene-piperidine adduct formed during deprotection is a strong chromophore. chempep.comiris-biotech.de
The standard procedure involves collecting the filtrate from the piperidine treatment and the subsequent DMF washes in a volumetric flask. The solution is diluted to a known volume with DMF, and its absorbance is measured. rsc.org The concentration of the adduct, and thus the amount of Fmoc group removed, can be calculated using the Lambert-Beer law:
A = εcl
Where:
A is the measured absorbance
ε (epsilon) is the molar absorption coefficient of the dibenzofulvene-piperidine adduct
c is the concentration of the adduct
l is the path length of the cuvette
The measurement is typically performed at the absorbance maximum of the adduct, which is around 301 nm. nih.goviris-biotech.de However, some studies suggest that measuring at a secondary, shallower peak at approximately 289.8 nm can reduce the impact of wavelength inaccuracies from the spectrometer, leading to a more robust determination. nih.gov The reported molar absorption coefficient (ε) for the adduct at 301.0 nm varies in the literature, with values commonly cited between 7100 and 8100 L mol⁻¹ cm⁻¹. nih.goviris-biotech.de A precise determination of this value is critical for accurate quantification.
In Situ Fmoc Removal Techniques
Traditional solid-phase peptide synthesis (SPPS) involves distinct steps for amino acid coupling and Nα-Fmoc protecting group removal, separated by extensive washing procedures to eliminate excess reagents. peptide.com This high consumption of solvents like dimethylformamide (DMF) has prompted the development of more sustainable "in situ" Fmoc removal techniques. peptide.comrsc.org In this approach, the deprotection agent, typically a piperidine solution, is added directly to the coupling cocktail after the acylation reaction is complete, thereby combining the coupling and deprotection steps and significantly reducing solvent usage. peptide.comrsc.orgpeptide.com
The core principle of in situ Fmoc removal relies on the differential reaction kinetics between the deactivation of the activated amino acid ester and the cleavage of the Fmoc group. rsc.orgpeptide.com Studies have shown that the deactivation of the OxymaPure active ester is faster than the removal of the Fmoc group, which prevents the undesirable double incorporation of the amino acid. peptide.comrsc.orgpeptide.com
A typical in situ Fmoc removal protocol involves:
Completion of the coupling reaction using a standard coupling cocktail (e.g., Fmoc-amino acid, DIC, OxymaPure in DMF). peptide.com
Direct addition of piperidine or 4-methylpiperidine (4-MP) to the reaction vessel to a concentration of 20%. peptide.comrsc.org
A single, more efficient washing step, often incorporating a weak acid like 1% OxymaPure in the washing solvent to ensure the complete removal of the basic deprotection agent. peptide.comrsc.orgpeptide.com
This strategy has been shown to save up to 75% of the solvent typically used in the washing steps of SPPS. peptide.comrsc.orgpeptide.com While specific studies focusing exclusively on this compound are not prevalent, the principles established for other sterically hindered and standard amino acids are directly applicable. For complex syntheses, optimization might involve an additional treatment with the deprotection agent or a second addition of the carbodiimide during coupling to drive the reaction to completion. researchgate.net
| Reagent/Solvent | Typical Concentration/Ratio | Purpose |
| Piperidine or 4-Methylpiperidine | 20% in DMF | Fmoc deprotection |
| OxymaPure | 1% in washing solvent | Neutralizes residual base |
| DIC/OxymaPure | 1:1:1 or 1:1:2 (Fmoc-AA:DIC:Oxyma) | Coupling activation |
Automated and Microwave-Assisted SPPS Integration
The difficulties associated with the coupling of sterically hindered residues like this compound are significantly amplified in longer peptide sequences, where aggregation can further reduce reaction efficiency. luxembourg-bio.com Automated peptide synthesizers, which standardize the repetitive cycles of deprotection, coupling, and washing, offer improved reproducibility and are well-suited for integrating advanced techniques like microwave-assisted SPPS. beilstein-journals.orgamericanpeptidesociety.orgformulationbio.com
Microwave irradiation has emerged as a powerful tool to enhance the efficiency of SPPS, particularly for challenging sequences and sterically hindered amino acids. luxembourg-bio.comsioc-journal.cncem.com The primary benefit of microwave heating is the precise and rapid heating of the reaction mixture, which can disrupt peptide aggregation and accelerate coupling reactions. luxembourg-bio.combiorxiv.org Solvents commonly used in SPPS, such as DMF and N-methyl-2-pyrrolidinone (NMP), absorb microwave energy efficiently, leading to uniform heating of the resin-bound peptide and reagents. luxembourg-bio.com
For sterically demanding couplings like those involving this compound, microwave-assisted SPPS can:
Reduce reaction times dramatically : Acylation times can be cut from hours to just a few minutes. sioc-journal.cnbiorxiv.org
Improve coupling yields : Higher temperatures (e.g., 75°C) and optimized conditions can drive difficult couplings to completion, achieving yields over 80%. luxembourg-bio.comsioc-journal.cn
Decrease the excess of reagents needed : The enhanced reaction rate allows for the use of a lower excess of the expensive Fmoc-amino acid. sioc-journal.cn
Research on other hindered amino acids, such as α-aminoisobutyric acid (Aib), has demonstrated that microwave heating is highly beneficial for achieving efficient coupling where conventional room temperature methods fail. cem.comnih.gov For instance, studies have shown that microwave-assisted acylation can increase conversion rates by 20% and reduce reaction times by 50%. biorxiv.org These findings strongly suggest that the integration of microwave heating into automated SPPS protocols is a critical strategy for the successful synthesis of peptides containing this compound. jst.go.jp
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
| Coupling Time | Hours | 5-20 minutes |
| Temperature | Room Temperature | 35°C - 75°C |
| Amino Acid Excess | 5-fold or higher | 2-fold |
| Coupling Yields | Variable, often low | >80% |
Purification Methods for this compound Containing Peptides (e.g., RP-HPLC)
Following synthesis and cleavage from the solid support, crude peptides containing this compound must be purified to remove deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage steps. The standard and most effective method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comnih.govhplc.eu
RP-HPLC separates peptides based on their hydrophobicity. bachem.com The stationary phase is typically a silica (B1680970) gel modified with hydrophobic alkyl chains, most commonly C18 (octadecyl) or C4 (butyl). nih.govhplc.eu The crude peptide mixture is loaded onto the column in a polar, aqueous mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied to elute the bound peptides in order of increasing hydrophobicity. bachem.comnih.gov
Key aspects of purifying this compound containing peptides by RP-HPLC include:
Stationary Phase : A C18 column is generally the first choice for peptides, while a C4 column may be better for larger or more hydrophobic peptides. hplc.eu
Mobile Phase : A common system uses 0.1% trifluoroacetic acid (TFA) in water as the aqueous phase (Solvent A) and 0.1% TFA in acetonitrile (B52724) as the organic phase (Solvent B). jst.go.jpbachem.com The TFA acts as an ion-pairing agent, improving peak shape and resolution. hplc.eu
Detection : Peptides are monitored by UV absorbance, typically at 210-220 nm, which detects the peptide backbone. bachem.com
Gradient Elution : A gradually increasing concentration of the organic solvent is used to elute the peptides. hplc.eu The high hydrophobicity of the dipropyl group in Dpg will significantly increase the retention time of the peptide, requiring a higher concentration of acetonitrile for elution compared to peptides composed of less hydrophobic residues.
After collection of the fractions containing the pure peptide, the solvent is removed, often by lyophilization, to yield the final product. bachem.com The purity of the final peptide is confirmed by analytical RP-HPLC and its identity is verified by mass spectrometry. jst.go.jp
| Component | Description | Function |
| Stationary Phase | Silica modified with C18 or C4 alkyl chains | Hydrophobic surface for peptide binding |
| Mobile Phase A | 0.1% TFA in Water | Polar solvent for initial binding and elution |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar solvent to elute bound peptides |
| Detector | UV Spectrophotometer (210-220 nm) | Monitors peptide elution |
Solution-Phase Synthesis Approaches for this compound Derivatives
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for the large-scale production of shorter peptides or for synthesizing fragments that will be joined together later (fragment condensation). nii.ac.jpsci-hub.se In SolPS, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. beilstein-journals.org
The synthesis of this compound derivatives in solution presents several challenges, primarily related to the steric hindrance of the Dpg residue, which can lead to slow and incomplete coupling reactions. sci-hub.se Another significant issue in solution-phase synthesis is the decreasing solubility of the growing protected peptide chain, which can complicate reactions and purification. sci-hub.se
To overcome these hurdles, specific strategies have been developed:
Highly Active Coupling Reagents : The use of potent activating agents is crucial to drive the coupling of the sterically demanding Fmoc-Dpg-OH to the N-terminus of a peptide ester.
Solubility-Enhancing Protecting Groups : To counteract the poor solubility of protected peptide intermediates, novel C-terminal protecting groups with high hydrophobicity, such as the bis(trimethylsilyl)benzyl (OBIBS) group, have been developed. sci-hub.se These groups can significantly improve the solubility of peptide fragments in organic solvents. sci-hub.se
Green Solvents : There is a growing interest in adapting solution-phase synthesis to more environmentally friendly solvents. Propylene carbonate (PC) has been explored as a "green" solvent for Fmoc-based solution-phase synthesis, demonstrating high solubility for protected amino acids and efficient coupling. google.com
A typical solution-phase coupling cycle for incorporating this compound would involve activating the carboxylic acid of Fmoc-Dpg-OH and reacting it with the free amine of a C-terminally protected amino acid or peptide fragment in a suitable organic solvent. The product is then isolated, often through extraction and crystallization, before proceeding to the next deprotection and coupling step. While more labor-intensive than SPPS due to the need for intermediate purification, SolPS can offer advantages in scalability and for the synthesis of complex, modified peptides where solid-phase methods may be unsuitable. google.com
Conformational Studies of Fmoc Dipropylglycine and Its Peptide Analogs
Influence of Dipropylglycine (B1220447) Residues on Peptide Secondary Structures
The presence of dipropylglycine within a peptide sequence is a powerful tool for guiding its three-dimensional structure. lsu.edu The bulky nature of the dipropyl side chain restricts the possible backbone torsion angles (phi, φ, and psi, ψ), thereby favoring specific folded conformations over a random coil state. lsu.edupsu.edu
Induction of Folded Structures (e.g., Helical Conformations, β-Turns)
Research has consistently shown that the incorporation of Dpg residues into peptides induces the formation of well-defined folded structures. lsu.edujst.go.jp These structures are often helical in nature, with the peptide chain adopting a repeating, ordered arrangement. lsu.edujst.go.jp In some contexts, Dpg can also promote the formation of β-turns, which are tight loops involving four amino acid residues that reverse the direction of the peptide backbone. researchgate.net For instance, the tetrapeptide Boc-Gly-Dpg-Gly-Leu-OMe was found to adopt a type I' β-turn conformation. researchgate.net The resulting helical structures from Dpg incorporation are often comprised of consecutive β-turns. lsu.edu
The introduction of Dpg can dramatically alter the secondary structure of a peptide. For example, replacing alanine (B10760859) with Dpg can cause a significant shift from a random coil to a helical structure. jst.go.jp This helix-inducing property is a key feature of Dpg and other α,α-disubstituted amino acids. researchgate.net
Comparison with Other α,α-Disubstituted Amino Acids (e.g., Aib, Ac₇c)
The conformational effects of Dpg are often compared to other α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib) and 1-aminocycloheptanecarboxylic acid (Ac₇c), to understand the role of side-chain structure in determining peptide conformation. nih.govpsu.edu
Aib is the simplest achiral α,α-disubstituted amino acid and is a well-known strong promoter of helical conformations, particularly the 3₁₀-helix in shorter peptides. explorationpub.comexplorationpub.com Like Dpg, Aib restricts the available conformational space of the peptide backbone. explorationpub.com
Ac₇c, a cyclic analogue, also induces helical structures. nih.gov Comparative studies have shown that peptides containing either Dpg or Ac₇c within a sequence of L-leucine residues adopt similar right-handed 3₁₀-helical structures in solution. nih.gov However, there can be differences in their helix-stabilizing abilities, especially in different solvent environments. For example, in a strongly interacting solvent like DMSO, peptides containing Dpg have a greater tendency to unfold compared to those with Aib or Ac₇c. psu.edu This suggests that while both linear and cyclic side chains in α,α-disubstituted amino acids promote helicity, the stability of these helices can vary.
While Aib and Ac₇c consistently favor folded, helical conformations, Dpg can also adopt fully extended structures, highlighting a greater conformational versatility influenced by the surrounding peptide sequence. psu.edupsu.edu This contrasts with Aib, which almost exclusively induces helical folds. explorationpub.com
Advanced Spectroscopic Techniques for Conformational Analysis
The elucidation of the three-dimensional structures of Dpg-containing peptides relies heavily on advanced spectroscopic techniques. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and commonly used methods for this purpose. jst.go.jpacs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.govunits.it This technique is particularly sensitive to the secondary structure of peptides. nih.gov
The CD spectrum of a peptide provides a characteristic signature for different types of secondary structures. jst.go.jp
α-helices typically show a positive maximum around 192 nm and two negative maxima around 208 and 222 nm. jst.go.jp
3₁₀-helices also exhibit a right-handed helical spectrum, but the ratio of the molar ellipticity at 222 nm to that at 208 nm ([θ]₂₂₂/[θ]₂₀₈) is generally less than 0.4, distinguishing it from the α-helix where this ratio is approximately 1. jst.go.jpjst.go.jp
β-sheets and random coils have distinct CD spectral features that differ from helical structures. subr.edu
CD spectroscopy has been instrumental in confirming the helix-inducing properties of Dpg. lsu.edujst.go.jp Studies have shown that the introduction of Dpg into a peptide sequence leads to a dramatic change in the CD spectrum, indicating a transition to a helical conformation. jst.go.jp Furthermore, by analyzing the ratio of the CD signals at 222 and 208 nm, researchers can differentiate between the formation of 3₁₀-helices and α-helices in Dpg-containing peptides. jst.go.jp
Table 1: Helical Characteristics of Dpg-Containing Peptides Determined by CD Spectroscopy
| Peptide | Secondary Structure | [θ]₂₂₂/[θ]₂₀₈ ratio | Reference |
|---|---|---|---|
| Pep2 (with Dpg) | Right-handed helical | < 1 (suggests 3₁₀-helix contribution) | jst.go.jpjst.go.jp |
| Pep4 (longer Dpg peptide) | α-helical | Approaching 1 | jst.go.jp |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules in solution at an atomic level. chemrxiv.org For peptides, NMR can be used to determine the three-dimensional arrangement of atoms, identify hydrogen bonds, and probe the proximity of different parts of the peptide chain. psu.edunih.gov
Key NMR parameters used in the conformational analysis of Dpg-containing peptides include:
Nuclear Overhauser Effect (NOE): NOEs provide information about the through-space proximity of protons. The observation of specific NOEs can confirm the presence of helical turns or extended structures. psu.edu
Chemical Shifts: The chemical shifts of amide protons (NH) are sensitive to their environment. Amide protons involved in intramolecular hydrogen bonds, such as those in a helix, are shielded from the solvent and have characteristic chemical shifts. psu.edu
Coupling Constants (³JNHα): The coupling constant between the amide proton and the α-proton can provide information about the backbone torsion angle φ. chemrxiv.org
NMR studies have been crucial in confirming the solution-state conformations of Dpg-containing peptides. lsu.edupsu.edu For example, in peptides where Dpg adopts a fully extended C₅ conformation, NMR data shows the involvement of the Dpg NH group in an intramolecular hydrogen bond. nih.gov In other cases, NOE data has provided support for largely extended backbones. psu.edu Conversely, in helix-promoting sequences, NMR results have demonstrated that the peptide folds into a helical conformation. researchgate.net
Table 2: Key NMR Findings for Dpg-Containing Peptides
| Peptide Sequence | Key NMR Observation | Inferred Conformation | Reference |
|---|---|---|---|
| N-formyl-Met-Dpg-Phe-OH | Dpg NH involved in C₅ intramolecular H-bond | Extended antiparallel β-conformation | nih.gov |
| Boc-Val-Dpg-Val-OMe | Solvent-inaccessible Dpg NH group | Fully extended C₅ conformation | psu.edu |
| Boc-Val-Val-Dpg-Val-OMe | Solvent-inaccessible Dpg NH group | Fully extended C₅ conformation | psu.edu |
| Boc-Val-Val-Dpg-Val-Val-OMe | Solvent-inaccessible Dpg NH group | Fully extended C₅ conformation | psu.edu |
2D NMR for Detailed Structural Insights
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of molecules in solution. mdpi.comwalisongo.ac.id For Fmoc-Dipropylglycine and its peptide analogs, 2D NMR experiments provide crucial information about the connectivity of atoms and their spatial relationships, which is essential for determining molecular conformation. numberanalytics.commdpi.com
Several 2D NMR experiments are particularly useful for the structural analysis of peptides: mdpi.comnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. For this compound, COSY would reveal correlations between protons within the propyl groups and help in assigning the complex spin systems.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to an entire spin system, which is invaluable for identifying all protons belonging to a specific amino acid residue in a peptide chain. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is a highly sensitive method for assigning carbon resonances and confirming proton assignments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is fundamental for determining the 3D structure. It detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing distance restraints that are used to calculate and refine the molecular structure. mdpi.com
In the context of this compound, NOESY spectra would be critical for defining the orientation of the dipropyl side chains relative to the peptide backbone and the Fmoc protecting group. It would also reveal key intermolecular interactions in peptide analogs, highlighting regions of close contact that drive folding and self-assembly. researchgate.net By combining data from these various 2D NMR experiments, a detailed model of the predominant solution-state conformation of this compound can be constructed. mdpi.comcopernicus.org
Table 1: Exemplary 2D NMR Experiments for Structural Analysis of this compound
| Experiment | Information Provided | Application to this compound |
|---|---|---|
| COSY | Reveals ¹H-¹H through-bond scalar couplings (2-3 bonds). | Maps the connectivity of protons within the propyl side chains and the fluorenyl group. |
| NOESY | Identifies ¹H-¹H through-space proximity (<5 Å). | Determines the spatial arrangement of the propyl groups relative to the backbone and the Fmoc group; provides distance restraints for 3D structure calculation. mdpi.com |
| HSQC | Correlates ¹H nuclei with their directly attached ¹³C nuclei. | Unambiguously assigns proton and carbon signals for the entire molecule, including the α-carbon and side-chain carbons. mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Conformational Motifs
Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive technique used to investigate the secondary structure of peptides and proteins by analyzing their vibrational modes. nih.govthermofisher.com For this compound and its peptide derivatives, FTIR is particularly valuable for identifying conformational motifs and characterizing the hydrogen-bonding networks that stabilize them. nih.govnih.gov The analysis primarily focuses on the amide bands, which are characteristic of the peptide backbone. thermofisher.com
The most informative vibrational bands for conformational studies are:
Amide I (1600–1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the amide group. thermofisher.comleibniz-fli.de Its frequency is highly sensitive to the peptide's secondary structure. For instance, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets are observed at lower frequencies (1620–1640 cm⁻¹ for intermolecular sheets) and turns or random coils appear at higher frequencies (1660-1700 cm⁻¹). nih.govleibniz-fli.de
Amide II (1510–1580 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de It is also sensitive to conformation and serves to corroborate the assignments made from the Amide I band.
Carboxylic Acid and Carbamate (B1207046) Vibrations: In this compound, the spectrum will also feature a strong C=O stretch from the carboxylic acid group (around 1700-1730 cm⁻¹) and the C=O stretch of the Fmoc carbamate group (around 1720 cm⁻¹). researchgate.netspectroscopyonline.com The positions of these peaks can shift if they are involved in hydrogen bonding. spectroscopyonline.comnih.gov
In studies of self-assembling Fmoc-peptides, FTIR is used to confirm the formation of β-sheet-like structures, which are driven by intermolecular hydrogen bonds between the peptide backbones. nih.govresearchgate.net A shift in the Amide I band to a lower frequency is a hallmark of this process. The presence of broad O-H stretching bands (around 2500-3500 cm⁻¹) further indicates extensive hydrogen bonding involving the carboxylic acid groups. spectroscopyonline.com
Table 2: Key FTIR Absorption Frequencies for Conformational Analysis of Fmoc-Amino Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Interpretation |
|---|---|---|---|
| Amide (in peptides) | Amide I (C=O stretch) | 1620 - 1640 | β-sheet conformation nih.gov |
| Amide (in peptides) | Amide I (C=O stretch) | 1650 - 1658 | α-helix conformation thermofisher.com |
| Amide (in peptides) | Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Confirms backbone conformation leibniz-fli.de |
| Carboxylic Acid | O-H stretch | 2500 - 3500 (broad) | Indicates hydrogen bonding spectroscopyonline.com |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Dimer formation through H-bonding spectroscopyonline.com |
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.govwikipedia.organton-paar.com For this compound, this technique can provide an unparalleled level of detail, revealing exact bond lengths, bond angles, and torsional angles. nih.gov
The process involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to build an atomic model of the molecule. nih.gov
For Fmoc-amino acids and peptides, X-ray crystallography reveals not only the conformation of an individual molecule but also how multiple molecules pack together in the crystal lattice. This provides direct insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking between the fluorenyl groups, that govern the supramolecular assembly in the solid state. nih.govresearchgate.net This information is complementary to data from solution-state NMR, as the conformation of a molecule can differ between the solid state and solution. Often, structures determined by X-ray crystallography are used as a starting point for computational simulations. rsc.orgubc.ca
A primary advantage of X-ray crystallography is its ability to determine the absolute configuration of chiral centers without ambiguity. ucalgary.calibretexts.org this compound possesses a chiral α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). While most analytical techniques cannot distinguish between enantiomers, X-ray diffraction analysis can. libretexts.org
The determination of absolute configuration is achieved by analyzing the anomalous dispersion effects in the diffraction data, which is particularly effective when the X-ray wavelength is near an absorption edge of an atom in the crystal. nih.gov This allows for the correct assignment of the "handedness" of the molecule, distinguishing the R- from the S-enantiomer based on the Cahn-Ingold-Prelog priority rules. libretexts.orglibretexts.org This makes X-ray crystallography an indispensable tool in stereochemistry and for the structural validation of synthesized chiral molecules like this compound. ucalgary.camasterorganicchemistry.com
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques like NMR and X-ray crystallography for studying the conformational landscape of this compound. nih.govrsc.org These methods use the principles of physics to model the behavior of atoms and molecules, providing insights into structural dynamics and thermodynamics that are often difficult to access experimentally. researchgate.net
MD simulations, in particular, can track the movements of every atom in a molecule or a system of molecules over time. nih.gov Starting from an initial structure, often derived from experimental data, the simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities. This generates a trajectory that reveals the dynamic nature of the molecule, including its conformational flexibility, the stability of certain structures, and its interactions with its environment (e.g., water molecules). rsc.orgresearchgate.net For Fmoc-peptides, simulations are crucial for understanding the mechanisms of self-assembly into larger nanostructures. nih.govrsc.org
Prediction and Validation of Conformational Preferences
A key application of computational chemistry is the prediction of a molecule's conformational preferences. rsc.org By calculating the potential energy of this compound as its rotatable bonds are systematically varied, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable and thus most probable conformations. escholarship.org
Investigation of Inter-Residue Interactions and Hydrogen Bonding
Computational simulations are exceptionally well-suited for investigating the specific non-covalent interactions that stabilize molecular structures and their assemblies. duke.edumdpi.com For this compound and its peptide analogs, the key interactions governing conformation and self-assembly include:
π-π Stacking: The large, aromatic fluorenyl (Fmoc) group has a strong tendency to engage in π-π stacking interactions. Molecular dynamics simulations can visualize how these groups stack in the core of a self-assembled structure, providing a major driving force for aggregation. nih.govrsc.org
Hydrophobic Interactions: The nonpolar dipropyl side chains of dipropylglycine contribute to the hydrophobic effect, where nonpolar groups are driven together to minimize their contact with water. Simulations can model this effect and its role in the folding and stabilization of the final structure. nih.gov
By analyzing these interactions at an atomic level, computational chemistry provides a detailed picture of the forces that dictate the structure and behavior of this compound. nih.govnih.gov
Molecular Dynamics Studies of Peptide Self-Assembly
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the self-assembly of peptides at an atomistic level, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netunimi.itcsic.es These simulations can model the dynamic behavior of molecules over time, revealing the fundamental interactions and conformational changes that drive the formation of supramolecular structures. csic.esmdpi.com While direct MD simulation studies specifically targeting this compound (Fmoc-Dpg) self-assembly are not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining studies on analogous Fmoc-peptides and peptides containing Cα,α-dialkylated amino acids like Dipropylglycine (Dpg).
MD simulations of Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA), have consistently highlighted the crucial role of π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety. nih.govjlu.edu.cn These interactions are a primary driving force for the initial aggregation of the peptide monomers in aqueous solutions. jlu.edu.cn For instance, simulations of Fmoc-FF have shown that the peptides rapidly self-assemble into well-ordered cylindrical nanostructures, with the fluorenyl rings forming a stable core through π-π stacking. jlu.edu.cn The interaction energies calculated from these simulations confirm that the attraction between Fmoc groups is the dominant stabilizing force in the assembly process. jlu.edu.cn
For example, a study on Fmoc-dialanine involved several simulations with different initial configurations of the peptide monomers. nih.gov These simulations consistently converged to a fibrillar structure where the Fmoc groups were predominantly located in the core of the fibril, shielded from the surrounding water. nih.govnih.gov This arrangement creates an amphiphilic structure, with a hydrophobic core and a more hydrophilic surface, which is thought to drive the further association of fibrils into larger nano-scale fibers. nih.govnih.gov The following table summarizes typical parameters and key findings from MD simulations of Fmoc-dipeptide self-assembly.
| System | Number of Peptides | Simulation Time | Key Findings | Reference |
| Fmoc-FF | 27 | 50 ns | Formation of a stable cylindrical nanostructure; dominant π-π stacking of Fmoc groups. | jlu.edu.cn |
| Fmoc-AA | 24-30 | >100 ns | Assembly into condensed fibril structures; Fmoc groups form a hydrophobic core. | nih.gov |
| Fmoc-TF-NH2 | Multiple | Not Specified | Formation of intertwining fibers, highlighting hierarchical self-assembly. | nih.gov |
The incorporation of Dipropylglycine (Dpg), a Cα,α-disubstituted amino acid, is known to introduce significant conformational constraints on the peptide backbone. nih.govlsu.eduresearchgate.net Conformational studies on peptides containing Dpg have revealed a strong preference for folded, helical, or extended structures, in contrast to the more flexible conformations available to peptides with standard amino acids. nih.govlsu.eduresearchgate.net Specifically, homopeptides of Dpg have been shown to adopt a fully planar, extended C5-conformation, while their incorporation into other peptide sequences can induce stable helical turns. researchgate.netresearchgate.net
Given these findings, it can be hypothesized that the self-assembly of peptides containing Fmoc-Dpg would be significantly influenced by the inherent conformational rigidity of the Dpg residue. The propensity of the Dpg residue to adopt a helical or extended conformation could compete with or modify the typical self-assembly pathway driven by Fmoc-group stacking. This might lead to the formation of supramolecular structures with different morphologies compared to those observed for more flexible Fmoc-peptides. For instance, the rigid backbone conformation might hinder the formation of the β-sheet-like hydrogen bonding networks that are often implicated in the self-assembly of other Fmoc-peptide systems. researchgate.net Instead, the assembly could be dominated by the packing of these pre-folded or extended monomers, potentially leading to novel hierarchical structures.
Further MD simulation studies specifically focused on Fmoc-Dpg and its peptide analogs are necessary to fully elucidate the interplay between the strong π-π stacking of the Fmoc groups and the conformational constraints imposed by the Dipropylglycine residue. Such studies would provide invaluable insights into the design of novel self-assembling peptide-based nanomaterials with tailored structures and properties.
Applications and Functional Aspects of Fmoc Dipropylglycine Containing Peptides
Peptidomimetics Design and Development
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and bioavailability. frontiersin.orgwikipedia.org The use of unnatural amino acids like dipropylglycine (B1220447) (Dpg) is a key strategy in this field. nih.gov
Enhancing Proteolytic Stability and Bioavailability
A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. frontiersin.orgnih.gov The incorporation of α,α-disubstituted α-amino acids, such as Dpg, into peptide backbones introduces steric hindrance that can significantly enhance resistance to enzymatic degradation. researchgate.netjst.go.jp This increased stability against proteolysis prolongs the half-life of the peptide in vivo, thereby improving its bioavailability and therapeutic efficacy. nih.govresearchgate.net Modifications that stabilize peptide conformations, such as those induced by Dpg, can be crucial for maintaining biological activity while resisting enzymatic cleavage. frontiersin.org
Induction of Specific Secondary Structures for Mimicry
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Fmoc-Dpg plays a critical role in constraining the conformational flexibility of a peptide chain, promoting the formation of specific secondary structures like α-helices and 3₁₀-helices. jst.go.jpjst.go.jp The substitution of a natural amino acid like alanine (B10760859) with Dpg can induce a dramatic shift towards a helical structure. jst.go.jp This ability to enforce a well-defined conformation is vital for designing peptidomimetics that can accurately mimic the binding epitopes of natural proteins. For instance, stabilized α-helical structures are essential for creating effective inhibitors of protein-protein interactions and for the development of various functional peptides. researchgate.net
| Peptide Modification | Observed Secondary Structure | Reference |
| Replacement of Alanine with Dpg | Shift from random coil to helical structure | jst.go.jp |
| Shorter peptide with Dpg | 3₁₀-helical structure | jst.go.jp |
| Elongated peptide with Dpg | Enhanced helicity, preference for α-helical structure | jst.go.jp |
Role in Drug Design and Delivery Systems
The unique properties conferred by Fmoc-Dpg make it a valuable component in the design of sophisticated drug delivery systems, enabling targeted delivery and enhanced cellular uptake of therapeutic payloads.
Development of Peptides for Targeted Delivery (e.g., siRNA Delivery)
The delivery of nucleic acids like small interfering RNA (siRNA) into cells is a significant challenge due to their size and negative charge. jst.go.jpnih.gov Peptides containing Dpg can be designed as cell-penetrating peptides (CPPs) to facilitate this process. jst.go.jpjst.go.jp These cationic CPPs can form nano-sized complexes with anionic siRNA through electrostatic interactions, protecting the siRNA from degradation and mediating its entry into cells. jst.go.jpnih.gov Studies have shown that amphipathic helical peptides containing Dpg are effective in delivering siRNA and inducing gene silencing with minimal cytotoxicity. researchgate.netjst.go.jp The length and amphipathic nature of the Dpg-containing peptide are critical factors for efficient complexation with siRNA and subsequent intracellular delivery. nih.govjst.go.jp
Influence on Peptide Amphipathic Structures for Cellular Uptake
The amphipathic character of a peptide—having distinct hydrophobic and hydrophilic domains—is crucial for its interaction with and penetration of cell membranes. researchgate.netnih.gov The incorporation of Dpg, a hydrophobic amino acid, into a peptide sequence can enhance its amphipathic nature, particularly when it adopts a helical conformation. jst.go.jpjst.go.jp This well-defined amphipathic structure is a key determinant for the cellular uptake of the peptide and its cargo. researchgate.netjst.go.jp Research indicates that the cellular uptake of siRNA delivered by Dpg-containing peptides increases with the length of the peptide, which correlates with a more stable amphipathic helical structure. jst.go.jp
| Peptide Characteristic | Effect on siRNA Delivery | Reference |
| Increasing peptide length (with Dpg) | Increased cellular uptake of siRNA | jst.go.jp |
| Amphipathic structure | Key for complexation and intracellular delivery | researchgate.netjst.go.jp |
| Non-amphipathic Dpg peptide | Low associating ability with siRNA and cell membranes | jst.go.jp |
Integration into Ligands for Specific Receptor Binding (e.g., LDLR)
Targeting specific receptors on the cell surface is a key strategy for delivering drugs to particular cells or tissues. The low-density lipoprotein receptor (LDLR) is an attractive target for this purpose, as it is involved in the endocytosis of lipoproteins. nih.govembopress.orgsinobiological.com Peptides incorporating Dpg can be engineered as ligands that bind to the LDLR. The structural constraints imposed by Dpg can help to create a peptide conformation that mimics the natural ligands of the LDLR, such as apolipoprotein B-100 or apoE. researchgate.net The epidermal growth factor precursor homology domain A (EGF-A) of the LDLR is a critical binding site for its ligands. nih.gov By designing Dpg-containing peptides that bind to this or other domains of the LDLR, it is possible to create drug conjugates that are specifically internalized by cells expressing this receptor, thereby achieving targeted drug delivery.
Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “Fmoc-Dipropylglycine” that strictly adheres to the requested outline. The public domain and scientific databases lack specific research findings on the self-assembly, fibril formation, and hydrogelation of this compound or peptides where it is the primary self-assembling component.
The provided outline focuses on:
Future Directions and Unexplored Research Avenues
Advanced Synthesis Strategies for Complex Fmoc-Dipropylglycine Architectures
The incorporation of the sterically hindered Fmoc-Dpg residue into complex and lengthy peptide sequences presents significant synthetic challenges. Overcoming these hurdles is critical for creating sophisticated molecular architectures. Standard solid-phase peptide synthesis (SPPS) protocols often require optimization to achieve efficient coupling and prevent side reactions. nih.govopenaccessjournals.com
Future research will likely focus on developing more robust and efficient synthesis methodologies. One promising area is the use of elevated temperatures during coupling, which has been shown to enhance the efficiency of incorporating sterically demanding amino acids. lsu.edumedsci.org The use of advanced coupling reagents is also paramount. While traditional reagents are effective, newer agents are being explored to improve yields and minimize racemization, especially in difficult sequences. peptide.comembrapa.br
Another avenue involves the strategic use of backbone protection or pseudoproline dipeptides to disrupt the inter-chain aggregation that often plagues the synthesis of long or hydrophobic peptides. nih.govsemanticscholar.org These approaches, combined with optimized Fmoc-deprotection strategies, such as the use of DBU in combination with piperidine (B6355638), could pave the way for the routine synthesis of large, complex proteins and macrocyclic structures containing multiple Dpg residues. peptide.com
| Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Microwave-Assisted SPPS | Utilizing microwave energy to accelerate coupling and deprotection steps. | Shorter reaction times and improved efficiency for hindered couplings. medsci.org | medsci.org |
| Advanced Coupling Reagents | Employing potent coupling agents like HATU, HCTU, or PyAOP, often with additives like HOAt or Oxyma. peptide.comsemanticscholar.org | Higher coupling yields, reduced racemization, and prevention of side reactions. peptide.comsemanticscholar.org | peptide.comsemanticscholar.org |
| Optimized Deprotection | Using alternative base cocktails, such as DBU/piperidine, to accelerate Fmoc group removal. peptide.com | Faster and more complete deprotection, preventing incomplete reactions in long syntheses. peptide.com | peptide.com |
| Backbone Protection | Introducing temporary protecting groups on the peptide backbone to disrupt aggregation. nih.gov | Improved solubility and synthetic outcomes for "difficult sequences". nih.gov | nih.gov |
Multidisciplinary Approaches in Conformational and Functional Characterization
The conformational duality of the Dpg residue—its ability to adopt both helical and fully extended (C5) structures—is a key feature that warrants deeper investigation. ias.ac.inpsu.edu While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the primary tools for these studies, a multidisciplinary approach integrating a wider array of biophysical techniques is essential for a comprehensive understanding. ias.ac.inpsu.edunih.govresearchgate.net
Techniques such as Circular Dichroism (CD) and Fluorescence Spectroscopy can provide valuable insights into the conformational behavior of Dpg-containing peptides in different environments, such as in aqueous solution, organic solvents, or when interacting with lipid membranes. wlu.cavimta.com Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) can further elucidate secondary structure, while techniques like Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) can characterize the oligomeric state of these peptides. vimta.com Combining these experimental methods with molecular dynamics simulations will allow for a more dynamic picture of conformational preferences and the transitions between different states. nih.gov This comprehensive characterization is crucial for correlating structure with function, particularly for applications involving membrane interaction or self-assembly. nih.govfrontiersin.org
| Technique | Information Gained | Relevance to Fmoc-Dpg Peptides | Reference |
|---|---|---|---|
| X-Ray Crystallography | High-resolution 3D structure in the solid state, including precise bond angles (τ) and torsion angles (φ, ψ). nih.gov | Definitively determines helical vs. extended conformations in the crystal. psu.edunih.gov | psu.edunih.gov |
| NMR Spectroscopy | Conformation and dynamics in solution, including solvent accessibility and inter-proton distances (NOEs). ias.ac.inresearchgate.net | Provides evidence for solution-state structures and conformational equilibria. ias.ac.inresearchgate.net | ias.ac.inresearchgate.net |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) in solution. vimta.com | Monitors conformational changes in response to environmental factors (e.g., solvent, lipid vesicles). wlu.ca | wlu.cavimta.com |
| Fluorescence Spectroscopy | Local environment of fluorescent probes (e.g., Tryptophan) and peptide-membrane interactions. frontiersin.org | Studies peptide binding to membranes and folding dynamics. wlu.cafrontiersin.org | wlu.cafrontiersin.org |
| Mass Spectrometry (MS) | Molecular weight verification, sequencing, and analysis of post-translational modifications. vimta.comnih.gov | Essential for verifying the primary structure and purity of synthesized peptides. nih.gov | nih.gov |
Computational Design and Prediction for Novel this compound Derivatives
The future of peptide engineering lies in the synergy between experimental synthesis and computational design. nih.gov In silico methods are poised to play a transformative role in designing novel Fmoc-Dpg derivatives with tailored properties. By leveraging computational tools, researchers can move beyond serendipitous discovery to the rational design of molecules.
Molecular dynamics (MD) simulations can be used to predict the conformational preferences of new Dpg-containing sequences, helping to design peptides that reliably adopt a desired fold. nih.gov Quantum mechanics methods, such as Density Functional Theory (DFT), can predict molecular properties and reaction energetics, aiding in the design of derivatives with specific electronic or chemical characteristics. mdpi.com Furthermore, machine learning and deep learning models are emerging as powerful tools to predict the outcomes of synthetic reactions and even to forecast the biological activity or material properties of new peptide sequences based on their structure. mdpi.comamidetech.com These predictive models, trained on large datasets of known peptides, could rapidly screen virtual libraries of Fmoc-Dpg derivatives to identify promising candidates for synthesis, significantly accelerating the development of new functional molecules. amidetech.com
| Computational Method | Application | Relevance to Fmoc-Dpg Derivatives | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulating molecular motion to predict conformational stability and dynamics. nih.gov | Predicting whether a novel sequence will favor a helical or extended structure. | nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure to predict molecular properties and reactivity. mdpi.com | Designing derivatives with specific electronic properties or predicting reaction mechanisms. | mdpi.com |
| QSAR/QSPR | Quantitative Structure-Activity/Property Relationship modeling. mdpi.com | Predicting biological activity (e.g., antimicrobial, cell-penetrating) based on peptide structure. | mdpi.com |
| Deep Learning | Using neural networks to learn from large datasets of experimental outcomes. amidetech.com | Predicting synthesis efficiency, optimizing reaction conditions, and forecasting self-assembly behavior. | amidetech.com |
Expanding the Scope of Biological and Material Applications
While Fmoc-Dpg has shown promise in specific niches, its full potential in biological and material science applications remains largely untapped. Current research has demonstrated its utility in creating cell-penetrating peptides (CPPs) for siRNA delivery and in forming self-assembling hydrogels. rsc.orgjst.go.jpresearchgate.net
Future biological applications could expand into the development of highly stable, proteolytically resistant therapeutic peptides. The conformational constraints imposed by Dpg could be used to design potent inhibitors of protein-protein interactions or to create robust antimicrobial peptides (AMPs) that maintain their structure in biological environments. frontiersin.orgresearchgate.net The ability of Dpg-containing peptides to act as amyloid fibril inhibitors also suggests a therapeutic avenue for neurodegenerative diseases. lsu.edu
In materials science, the self-assembly of Fmoc-Dpg and its derivatives offers a platform for creating advanced biomaterials. rsc.org By modifying the peptide sequence, it may be possible to create "smart" hydrogels that respond to specific stimuli (e.g., pH, temperature, enzymes) for controlled drug release. rsc.org These materials could also be used as scaffolds in tissue engineering, where the peptide component can be designed to present specific bioactive motifs to promote cell adhesion, proliferation, and differentiation. rsc.org The development of composite materials, such as combining Fmoc-Dpg peptide nanostructures with other polymers like collagen, could lead to biomaterials with enhanced mechanical and biological properties for regenerative medicine. rsc.org
Q & A
Q. What are the key considerations for synthesizing Fmoc-Dipropylglycine in solid-phase peptide synthesis (SPPS)?
this compound, a non-natural amino acid derivative, is commonly used in SPPS due to its Fmoc-protected α-amino group and branched side chains. Critical considerations include:
- Coupling efficiency : The steric hindrance from the dipropyl side chains may reduce coupling rates. Use activating reagents like HOBt/DIC or Oxyma Pure/DIC to enhance reaction kinetics .
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, ensuring minimal side reactions with the dipropyl side chains .
- Compatibility : Verify compatibility with other Fmoc-amino acids in sequential synthesis to avoid premature deprotection or aggregation .
Q. How should this compound be characterized to confirm its structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Confirm the structure via H and C NMR, focusing on signals for the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and dipropyl side chains (δ 0.8–1.5 ppm for methyl/methylene groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient). A purity ≥98% is recommended for peptide synthesis .
- Mass Spectrometry (MS) : Validate molecular weight (theoretical: 381.46 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the recommended storage conditions for this compound to maintain its stability?
- Store at 2–8°C in a desiccator to prevent moisture absorption and Fmoc group degradation .
- Use amber vials to avoid photodegradation, as the fluorenyl group is light-sensitive .
- For long-term storage (>6 months), aliquot under argon to minimize oxidation .
Advanced Research Questions
Q. How does the steric hindrance of Dipropylglycine's side chains influence coupling efficiency in SPPS, and what strategies can mitigate this?
The dipropyl groups introduce steric hindrance, slowing carbodiimide-mediated couplings. Methodological optimizations include:
- Double coupling : Repeat the coupling step with fresh reagents to ensure complete amide bond formation.
- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to accelerate reaction rates without racemization .
- Pre-activation : Pre-activate the amino acid with DIC/HOAt for 5 minutes before resin addition to improve efficiency .
- Monitor reaction progress via Kaiser or chloranil tests to detect unreacted amines .
Q. What analytical methodologies are optimal for detecting and quantifying impurities in this compound under GMP-compliant research settings?
- Ultra-HPLC (UHPLC) : Use sub-2µm particle columns for high-resolution separation of impurities (e.g., diastereomers or hydrolyzed Fmoc byproducts) .
- Ion Chromatography (IC) : Quantify residual trifluoroacetic acid (TFA) from synthesis, ensuring levels <0.1% for biocompatibility .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed, using chiral stationary phases like Chirobiotic T .
- Stability-indicating assays : Perform forced degradation studies (heat, light, pH extremes) to validate method robustness .
Q. How can this compound be utilized in the design of peptide-based biomaterials with enhanced conformational stability?
The dipropyl side chains confer hydrophobicity and rigidity, enabling applications such as:
- β-sheet stabilization : Incorporate into amyloid-inspired peptides to study aggregation kinetics .
- Membrane protein mimics : Use in transmembrane domain peptides to enhance solubility in lipid bilayers .
- Self-assembling scaffolds : Design cyclic or branched peptides for hydrogels, leveraging the steric bulk to control mesh size and mechanical properties .
- Circular Dichroism (CD) : Monitor conformational changes in aqueous vs. organic solvents to correlate structure with function .
Methodological Notes
- Data Contradiction Analysis : If unexpected coupling failures occur, cross-validate synthesis protocols (e.g., resin loading capacity, reagent freshness) and characterize intermediates via LC-MS .
- Experimental Design : Apply PICOT frameworks (Population: peptide sequence; Intervention: coupling strategy; Comparison: natural vs. non-natural amino acids; Outcome: yield/purity; Time: reaction duration) to structure hypothesis-driven studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
